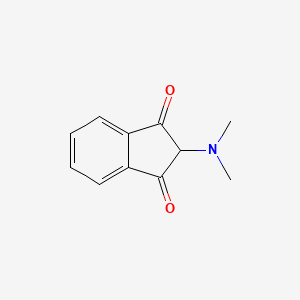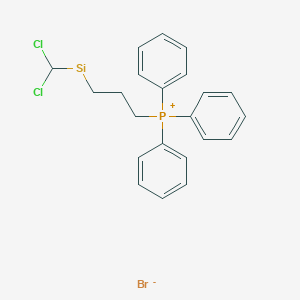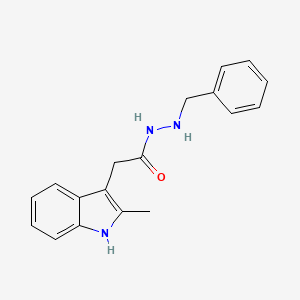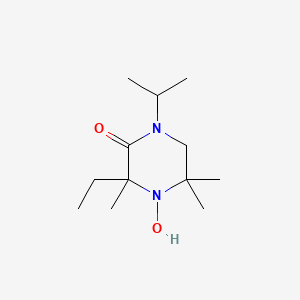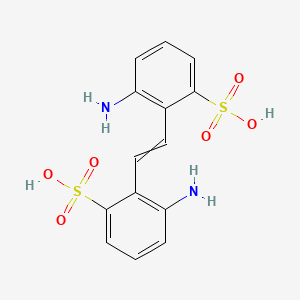
2,2'-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) is a chemical compound characterized by its unique structure, which includes ethene, amino, and sulfonic acid functional groups attached to benzene rings. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) typically involves the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid with iron powder . This reduction process converts the nitro groups to amino groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reduction reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, ensuring the production of high-purity 2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The sulfonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include iron powder for reduction, strong oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups results in the formation of nitro derivatives, while substitution reactions can yield a variety of sulfonated products.
Scientific Research Applications
2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used as an optical brightener in the production of paper products and textiles.
Mechanism of Action
The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) involves its interaction with specific molecular targets and pathways. The compound’s amino and sulfonic acid groups enable it to bind to various biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A derivative of trans-stilbene with similar functional groups.
Disodium 4,4’-bis[(4,6-dianilino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate: Another compound with a stilbene backbone and sulfonic acid groups.
Uniqueness
2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) is unique due to its specific combination of ethene, amino, and sulfonic acid functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
74680-05-0 |
|---|---|
Molecular Formula |
C14H14N2O6S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-amino-2-[2-(2-amino-6-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N2O6S2/c15-11-3-1-5-13(23(17,18)19)9(11)7-8-10-12(16)4-2-6-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22) |
InChI Key |
HCVVLRACOVTKSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)C=CC2=C(C=CC=C2S(=O)(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)



![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)

